molecular formula C10H19NO B1375258 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane CAS No. 1488879-96-4

7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane

Cat. No. B1375258
M. Wt: 169.26 g/mol
InChI Key: RDANHLPHVGTRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane” is a chemical compound with the molecular formula C10H19NO . It is also known as 7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane hydrochloride .


Molecular Structure Analysis

The InChI code for “7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane” is 1S/C10H19NO.ClH/c1-9(2)7-11-8-10(12-9)5-3-4-6-10;/h11H,3-8H2,1-2H3;1H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.

Scientific Research Applications

Synthesis and Structural Importance

  • 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane is a core element in various synthetic and natural products, known for significant biological activities. Its unique structural features make it a target for chemical synthesis, particularly in the development of spiroaminals like 1-oxa-6-azaspiro[4.5]decane and related compounds (Sinibaldi & Canet, 2008).

In Pharmacological Research

  • In pharmacological studies, derivatives of this compound have been synthesized and evaluated as muscarinic agonists, which are potential candidates for treating dementia of Alzheimer's type. These studies involve assessing the compound's affinity for muscarinic receptors and its efficacy in ameliorating cognitive impairments in animal models (Tsukamoto et al., 1995), (Wanibuchi et al., 1994).

In Cancer Research

  • Research has demonstrated the potential of certain azaspirodecanes, similar in structure to 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane, in inhibiting cancer cell growth. These findings highlight the compound's potential application in developing anticancer therapeutics (Rice et al., 1973), (Rice et al., 1973).

In Organic Synthesis

  • The compound serves as a key element in various organic syntheses, indicating its versatility in creating novel chemical structures. These syntheses contribute to a broader understanding of chemical reactions and molecular design (Martin‐Lopez & Bermejo‐Gonzalez, 1994), (Mai et al., 2010).

In Molecular Design and Analysis

  • The structural analysis of azaspirodecanes has contributed significantly to the field of crystallography and molecular design, enhancing the understanding of molecular conformations and interactions (Zukerman-Schpector et al., 1999), (Wen, 2002).

properties

IUPAC Name

7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9(2)7-11-8-10(12-9)5-3-4-6-10/h11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDANHLPHVGTRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2(O1)CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane
Reactant of Route 6
7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane

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